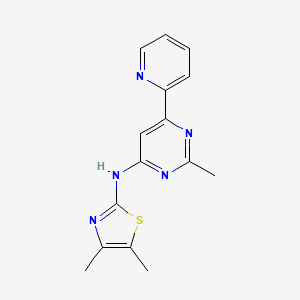

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C15H15N5S |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

4,5-dimethyl-N-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H15N5S/c1-9-10(2)21-15(17-9)20-14-8-13(18-11(3)19-14)12-6-4-5-7-16-12/h4-8H,1-3H3,(H,17,18,19,20) |

InChI Key |

YOIHSCSHVUZDON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC2=NC(=NC(=C2)C3=CC=CC=N3)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine generally follows a multi-step approach involving:

- Construction of the pyrimidine core with appropriate substituents,

- Introduction of the pyridin-2-yl group at the 6-position,

- Amination at the 4-position with the thiazolyl amine derivative.

A key starting material often used is 4,6-dichloro-2-(methylthio)pyrimidine , which undergoes nucleophilic substitution reactions to introduce the amine and pyridinyl groups.

Detailed Synthetic Procedures

Preparation of Pyrimidine Intermediates

A representative method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with amines under basic conditions. For example, the reaction with pyridin-2-ylamine in the presence of sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at low temperature (0 °C) under nitrogen atmosphere leads to selective substitution at the 4-position to yield 6-chloro-2-(methylthio)-N-(pyridin-2-yl)pyrimidin-4-amine (intermediate) with high yield (~91%).

Table 1. Reaction Conditions for Pyrimidine Intermediate Formation

| Starting Material | Nucleophile | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | Pyridin-2-ylamine | NaHMDS (2 M) | THF | 0 °C to RT | 8 h | 91 |

Oxidation and Further Functionalization

In some synthetic routes, oxidation of methylthio groups to sulfonyl derivatives using oxidants like oxone is performed prior to amination to improve reactivity and selectivity. Subsequent displacement reactions with heterocyclic amines (e.g., pyrazole, tetrahydroisoquinoline) demonstrate the versatility of the pyrimidine scaffold functionalization.

Representative Synthetic Scheme

| Step | Reaction Description | Reagents/Conditions | Product Description |

|---|---|---|---|

| 1 | Nucleophilic substitution on 4,6-dichloro-2-(methylthio)pyrimidine | Pyridin-2-ylamine, NaHMDS, THF, 0 °C to RT, 8 h | 6-chloro-2-(methylthio)-N-(pyridin-2-yl)pyrimidin-4-amine |

| 2 | Oxidation of methylthio to sulfonyl group | Oxone, aqueous conditions | Corresponding sulfonyl pyrimidine intermediate |

| 3 | Amination with 4,5-dimethyl-1,3-thiazol-2-ylamine | DIPEA or NaH, THF or NMP, 50–100 °C | Target compound: this compound |

Full Research Findings and Characterization

Yields and Purity

Spectroscopic Characterization

- [^1H NMR](pplx://action/followup) spectra confirm the presence of aromatic protons from pyridine and pyrimidine rings, methyl groups on thiazole, and amine protons.

- Mass spectrometry (MS) data typically show molecular ion peaks consistent with the expected molecular weight.

- Elemental analysis and high-resolution mass spectrometry (HRMS) confirm molecular formula and purity.

Structural Insights

- X-ray crystallography studies on related pyrimidine-thiazole derivatives reveal planar heterocyclic conformations conducive to biological activity, such as kinase inhibition.

- Structure-activity relationship (SAR) studies indicate that substitution patterns on the pyrimidine and thiazole rings significantly influence potency and selectivity.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting material | 4,6-Dichloro-2-(methylthio)pyrimidine |

| Key reagents | Pyridin-2-ylamine, 4,5-dimethyl-1,3-thiazol-2-ylamine |

| Bases used | Sodium hexamethyldisilazide (NaHMDS), DIPEA, NaH |

| Solvents | Tetrahydrofuran (THF), N-methyl-2-pyrrolidone (NMP) |

| Reaction temperatures | 0 °C to 100 °C |

| Reaction times | 8–12 hours |

| Typical yields | 30–91% depending on step |

| Characterization methods | ^1H NMR, LC-MS, HRMS, X-ray crystallography |

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole, pyrimidine, or pyridine derivatives.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease progression. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogs in Kinase Inhibition

Key Observations :

- Thiazole Position : The target compound’s thiazol-2-yl group (vs. thiazol-5-yl in Aurora inhibitors) may alter kinase binding orientation, favoring CDK4/6 over Aurora kinases .

- Pyridine Role : The pyridin-2-yl group at position 6 is conserved in CDK4/6 inhibitors (e.g., compound 83), suggesting its importance in ATP-binding pocket interactions .

Selectivity and Off-Target Effects

- Kinase Profiling : Aurora inhibitor 18 showed high selectivity across 320 kinases, while CDK4/6 inhibitor 83 avoided CDK1/2/9 inhibition. The target compound’s dimethylthiazole may reduce off-target effects compared to smaller substituents (e.g., chloro in ’s 8e) .

- CYP Interactions : HCV polymerase inhibitor 24 () minimized CYP2D6 inhibition via structural optimization, a consideration for the target compound if metabolized via similar pathways .

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₅N₅S

- Molecular Weight : 269.36 g/mol

- SMILES Notation : CC1=CSC(NC)=N1.CC(C)N=C(N)C1=C(N)C(=N)N=C1C(C)C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole and pyrimidine rings. The synthesis pathway may include:

- Formation of the thiazole ring using 4,5-dimethylthiazole.

- Coupling with a pyrimidine derivative to introduce the pyridinyl group.

- Final modifications to achieve the desired amine structure.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Streptococcus pyogenes | 4 μg/mL |

These findings suggest that the compound may inhibit bacterial growth through interference with essential cellular processes.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines:

| Cell Line | IC₅₀ (μM) |

|---|---|

| HCT116 (Colon cancer) | 10 |

| MCF7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

- Study on Antimicrobial Activity : A study published in MDPI assessed various thiazole derivatives and found that those with structural similarities to our compound demonstrated significant antibacterial activity against Gram-positive bacteria .

- Anticancer Evaluation : Another research article highlighted the anticancer potential of thiazole-pyrimidine hybrids in inhibiting PI3K and mTOR pathways in cancer cells . The study concluded that these compounds could serve as promising leads for developing new anticancer agents.

- Toxicity Assessment : An evaluation of acute oral toxicity indicated that certain derivatives had reduced toxicity while maintaining efficacy against targeted diseases . This is crucial for drug development as it enhances safety profiles.

Q & A

Q. What methodologies elucidate hydrogen-bonding networks in crystal structures?

- Methodological Answer :

- Hirshfeld Surface Analysis : CrystalExplorer software maps close contacts (e.g., O⋯H, N⋯H) driving packing motifs .

- Charge Density Analysis : Multipole refinement (XD2016) quantifies bond critical points in pyrimidine-thiazole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.